

structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones

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Compound of Interest

Compound Name: *5-Ethyl-2-thioxoimidazolidin-4-one*

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A Comprehensive Guide to the Structure-Activity Relationship of 5-Alkyl-2-Thioxoimidazolidin-4-ones

The 2-thioxoimidazolidin-4-one, a sulfur analog of hydantoin, represents a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-alkyl-2-thioxoimidazolidin-4-one derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-thioxoimidazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.^[2] The 5-position, in particular, is a key site for modification, and the introduction of various alkyl and aryl groups has led to the discovery of compounds with potent and selective activities.

For anticancer activity, substitutions at the 5-position with arylidene groups have been extensively explored. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the cytotoxic potential. For instance, certain derivatives have shown potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7)

cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of signaling pathways like PI3K/Akt.[5]

In the realm of antimicrobial activity, various 5-alkylidene-2-thioxoimidazolidin-4-ones have demonstrated significant efficacy against a spectrum of bacterial and fungal pathogens.[6][7][8] The SAR studies in this area suggest that the lipophilicity and electronic properties of the substituent at the 5-position play a crucial role in determining the antimicrobial potency and spectrum. For example, compounds bearing halogenated or methoxy-substituted benzylidene moieties have exhibited notable antibacterial and antifungal effects.[9]

As enzyme inhibitors, these compounds have shown promise against various targets. For example, derivatives have been identified as inhibitors of ecto-5'-nucleotidase (e5'NT), an enzyme implicated in cancer and inflammation.[10] The inhibitory activity is dependent on the specific substitutions on the 5-arylidene group, with some compounds displaying high potency and selectivity.[10] Furthermore, certain 2-thioxoimidazolidin-4-one analogs have been investigated as inhibitors of perforin, a protein involved in the cytolytic activity of immune cells. [11][12]

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative 5-alkyl-2-thioxoimidazolidin-4-one derivatives from various studies.

Table 1: Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Compound 2	HepG2	0.18	[1][5]
Compound 4	HepG2	0.017	[1][5]
Compound 6	MCF-7	4.23	[13]
Compound 6	HepG2	16.46	[13]
Staurosporine	HepG2	5.07	[1][5]
5-Fluorouracil	HepG2	5.18	[1][5]

Table 2: Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives

Compound	Microorganism	Activity (MIC, $\mu\text{g/mL}$)	Reference
C5 (3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one)	Staphylococcus aureus	31.25 - 62.5	[9]
C6 (3-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one)	Staphylococcus aureus	62.5 - 125	[9]

Table 3: Enzyme Inhibitory Activity of 2-Thioxoimidazolidin-4-one Derivatives

Compound	Enzyme	IC50 (μM)	Reference
4b ((E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one)	human e5'NT	Potent (non-selective)	[10]
4e (2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one)	human e5'NT	0.18 ± 0.05	[10]
4g ((E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one)	human e5'NT	0.23 ± 0.08	[10]
Isoindolin-1-one 118	Perforin	2.55	[11]
Methyl-substituted 119	Perforin	0.51	[11]
Ethyl-substituted 120	Perforin	0.60	[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*) equivalent to 0.5 McFarland standard.
- Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

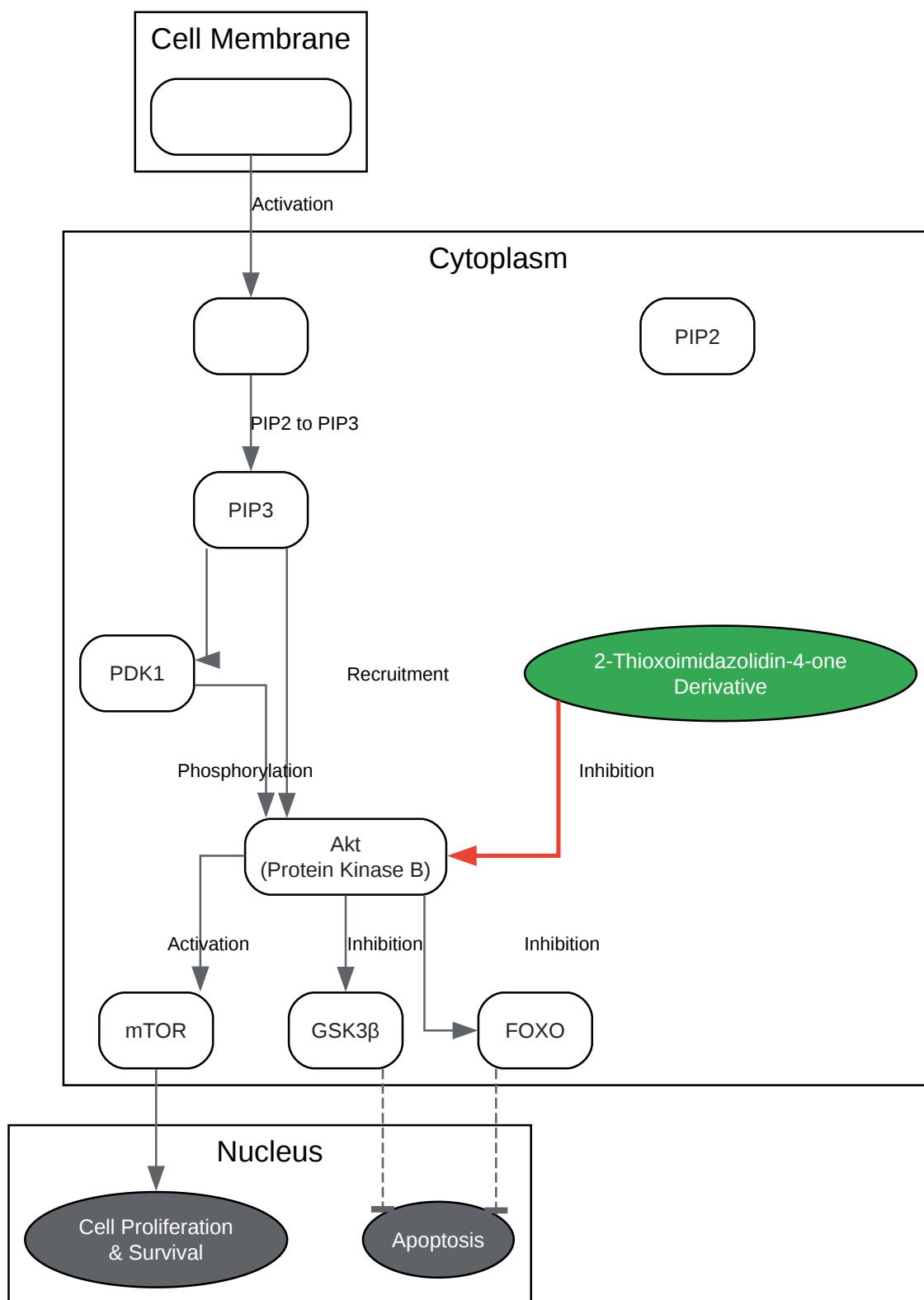
Enzyme Inhibition Assay (ecto-5'-nucleotidase)

- Reaction Mixture: Prepare a reaction mixture containing buffer, the substrate (AMP), and the enzyme (e.g., human or rat e5'NT).
- Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.
- Incubation: Incubate the mixture at 37°C for a specified period.

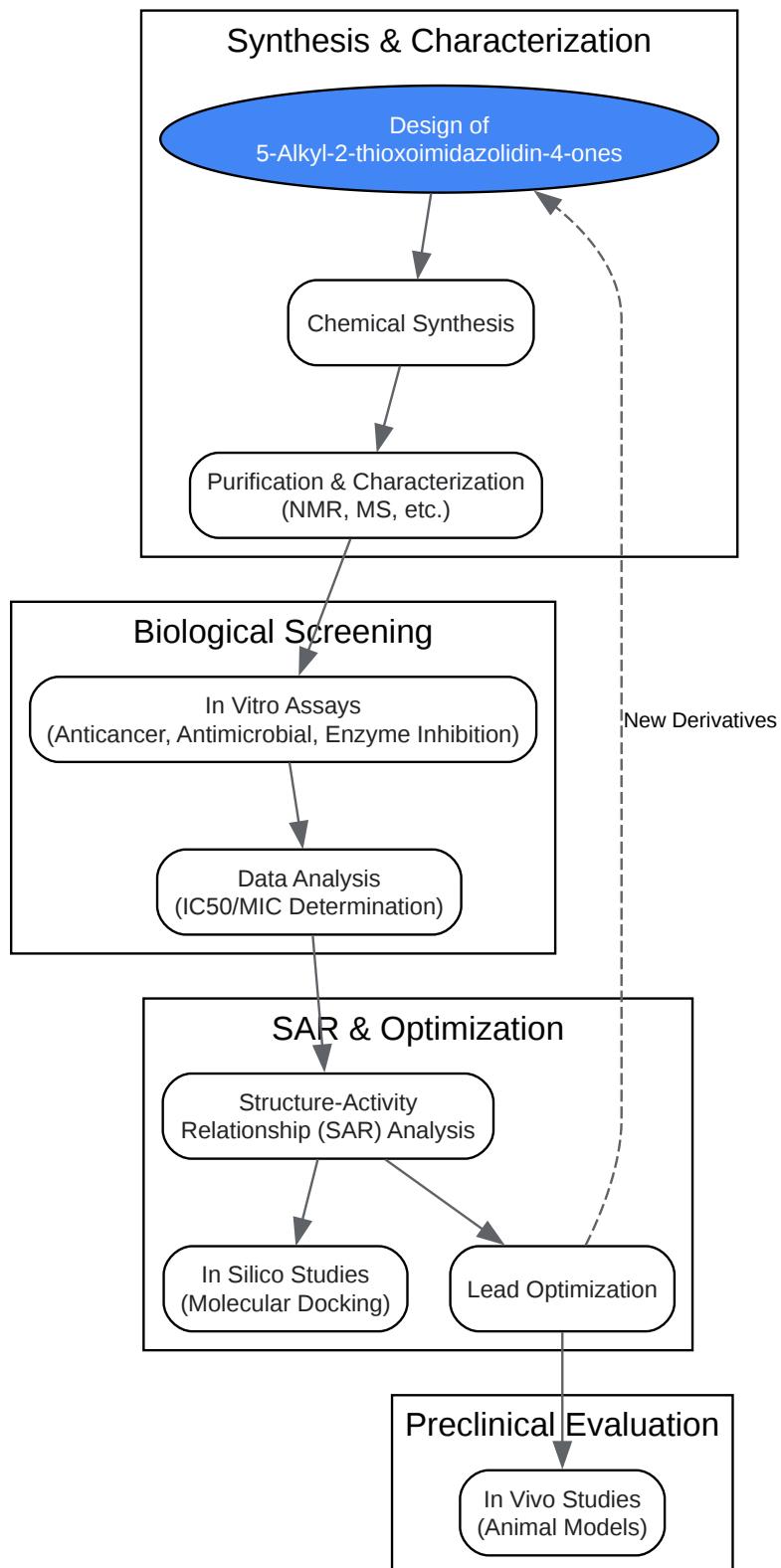
- Inorganic Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite green).
- IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[\[10\]](#)

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow for their evaluation.

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Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-thioxoimidazolidin-4-one derivatives.



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